Triethyl[(hexa-1,3-dien-3-yl)oxy]silane
Description
Triethyl[(hexa-1,3-dien-3-yl)oxy]silane is an organosilicon compound featuring a triethylsilyl (Si(OEt)₃) group attached to a hexa-1,3-dien-3-yloxy moiety. This structure combines the electron-donating properties of silicon with the conjugated diene system, making it valuable in organic synthesis, particularly in cycloadditions and catalytic transformations.
Properties
CAS No. |
62418-67-1 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
triethyl(hexa-1,3-dien-3-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-6-11-12(7-2)13-14(8-3,9-4)10-5/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI Key |
BCGIQEGWDSDLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C=C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(hexa-1,3-dien-3-yl)oxy]silane typically involves the reaction of triethylsilane with hexa-1,3-dien-3-ol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as boron trifluoride etherate.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Triethyl[(hexa-1,3-dien-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often using hydrosilanes as reducing agents.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrosilanes such as triethylsilane or polymethylhydrosiloxane.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.
Scientific Research Applications
Triethyl[(hexa-1,3-dien-3-yl)oxy]silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reductive amination reactions.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Triethyl[(hexa-1,3-dien-3-yl)oxy]silane involves its ability to act as a reducing agent or a hydrosilylation reagent. The silicon atom in the compound can form strong bonds with oxygen, making it effective in various reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(a) (E)-Triethyl((4-methoxybuta-1,3-dien-2-yl)oxy)silane (Compound 4, )
- Structure : Contains a methoxy-substituted diene (4-methoxybuta-1,3-dien-2-yl) instead of hexa-1,3-dien-3-yl.
- Synthesis: Prepared via silylation of (E)-4-methoxybut-3-en-2-one using triethylsilyl trifluoromethanesulfonate and triethylamine in diethyl ether at low temperatures.
(b) Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane (2h, )
- Structure : Features a methoxy and methyl-substituted allyloxy group.
- Synthesis : Synthesized via general procedure B from methyl isobutyrate, yielding a colorless liquid (68% yield). The steric hindrance from the methyl groups may reduce reactivity compared to less substituted analogs .
(c) Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane ()
- Structure : Includes an ethynyl group and a methoxy-substituted dihydropyran ring.
- Synthesis : Achieved 86% yield via a multi-step process involving 3-(triethylsilyl)propionaldehyde and 1-methoxy-1,3-butadiene. The ethynyl group enables click chemistry applications, while the pyran ring introduces chirality .
(d) 1-Triethylsilyl-4-triethylsilyloxy-1-butyne ()
- Structure : Dual triethylsilyl groups on a butyne chain.
- Physical Properties: Molecular weight 298.62 g/mol, density 0.834 g/cm³. The alkyne functionality allows for further functionalization via Sonogashira couplings .
Physical and Spectroscopic Data
| Compound | Molecular Formula | Yield | Key Spectral Data (NMR) | Applications | References |
|---|---|---|---|---|---|
| (E)-Triethyl((4-methoxybuta-1,3-dien-2-yl)oxy)silane | C₁₁H₂₀O₂Si | Not reported | δH: 3.52 (s, OCH₃), δC: 150.0 (C=O) | Cycloaddition reactions | |
| Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane | C₁₁H₂₄O₂Si | 68% | δH: 1.56 (s, CH₃), δC: 91.1 (C-O-Si) | Asymmetric catalysis | |
| Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane | C₁₅H₂₄O₂Si | 86% | [α]D²⁷·⁹ = +105.8°, δH: 3.30 (m, pyran) | Chiral synthesis | |
| 1-Triethylsilyl-4-triethylsilyloxy-1-butyne | C₁₆H₃₄OSi₂ | Not reported | SMILES: CCSi(CC)OCCC#CSi(CC)CC | Alkyne functionalization |
Key Differences and Trends
- Electronic Effects : Methoxy groups (e.g., in ) increase electron density, enhancing nucleophilicity, while alkyne or phenyl substituents () introduce steric bulk or conjugation.
- Stereochemical Influence: Chiral centers in compounds like enable enantioselective synthesis, a feature absent in non-chiral analogs.
- Yield Variability : Yields range from 66% (phenyl-substituted, ) to 86% (ethynyl-pyran, ), highlighting the impact of substituents on reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
